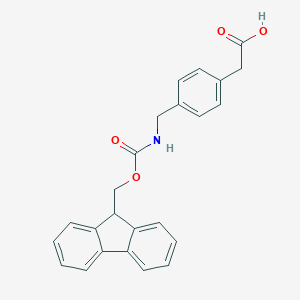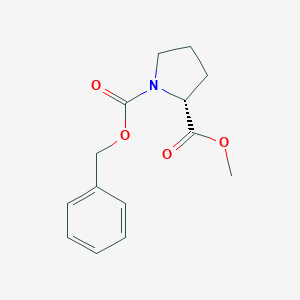
Acide Fmoc-4-aminométhyl-phénylacétique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis.
Applications De Recherche Scientifique
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of peptides , suggesting that its targets could be the amino groups of amino acids involved in peptide formation.
Mode of Action
The compound, also known as Fmoc-4-aminomethyl-phenylacetic acid, acts as a protecting group for the amino groups of amino acids during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound is base-labile, meaning it can be removed under basic conditions . This property allows for the selective protection and deprotection of amino groups, facilitating the formation of peptide bonds .
Biochemical Pathways
The compound plays a crucial role in the chemical synthesis of peptides. It is involved in the protection of the amino groups of amino acids, preventing unwanted reactions during the peptide bond formation process . Once the peptide bond is formed, the Fmoc group can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .
Result of Action
The primary result of the action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is the successful synthesis of peptides with the desired sequence . By protecting the amino groups of amino acids, the compound ensures that peptide bonds are formed at the correct locations, leading to the production of the intended peptide .
Action Environment
The action of 2-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)acetic Acid is influenced by the conditions of the peptide synthesis process. The compound is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a critical factor influencing its action. Additionally, the compound is reported to be stable at temperatures between 0-8°C , suggesting that temperature is another important environmental factor.
Analyse Biochimique
Biochemical Properties
The Fmoc group in Fmoc-4-aminomethyl-phenylacetic acid plays a crucial role in peptide synthesis. It protects the amines during the synthesis process, allowing for the creation of complex peptides
Cellular Effects
It is known that Fmoc-amino acids, including Fmoc-4-aminomethyl-phenylacetic acid, can have effects on cell viability, proliferation, and differentiation . These effects are likely to be cell-type and dose-dependent .
Molecular Mechanism
The molecular mechanism of Fmoc-4-aminomethyl-phenylacetic acid is primarily related to its role in peptide synthesis. The Fmoc group protects amines during the synthesis process, allowing for the creation of complex peptides
Temporal Effects in Laboratory Settings
Fmoc-amino acids are known to be stable and have a long shelf-life . This suggests that Fmoc-4-aminomethyl-phenylacetic acid may also be stable over time in laboratory settings.
Metabolic Pathways
It is known that Fmoc-amino acids, including Fmoc-4-aminomethyl-phenylacetic acid, are involved in the synthesis of peptides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar in structure but with a lysine backbone.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid moiety with tert-butyl protection.
Fmoc-Orn(Boc)-OH: Features an ornithine backbone with Boc protection.
Uniqueness
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid is unique due to its specific combination of the Fmoc group and phenylacetic acid moiety, providing distinct reactivity and stability. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are crucial.
Propriétés
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)13-16-9-11-17(12-10-16)14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKYGLCUQGQTNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176504-01-1 |
Source


|
| Record name | 2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B68698.png)


![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)










